4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine
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Overview
Description
4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is a heterocyclic compound that contains a thiazole ring and a pyrimidine ring. The presence of fluorine, sulfur, and nitrogen atoms in its structure contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 3-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with α-haloketones to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with a suitable pyrimidine derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the amine derivative.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of 4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The thiazole and pyrimidine rings contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
- 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
Uniqueness
4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is unique due to the presence of the methanesulfinyl group, which can undergo various chemical transformations, enhancing its versatility in synthetic chemistry. Additionally, the fluorine atom contributes to its potential biological activity by improving binding affinity and selectivity for molecular targets .
Properties
CAS No. |
917809-02-0 |
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Molecular Formula |
C14H10FN3OS2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H10FN3OS2/c1-21(19)14-16-6-5-11(18-14)13-12(17-8-20-13)9-3-2-4-10(15)7-9/h2-8H,1H3 |
InChI Key |
ZBIQRBIROADPNA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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